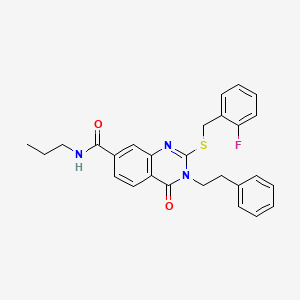

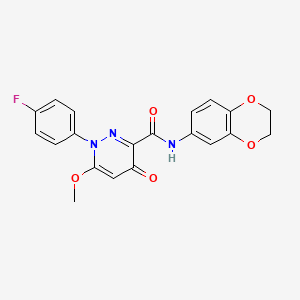

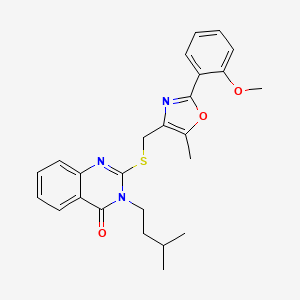

2-((2-fluorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazoline derivatives involves several key steps, including condensation, cyclization, and functional group transformations. A typical synthesis pathway might start from amino-substituted benzoic acids or their analogs, proceeding through condensation with amides or ureas, followed by cyclization under acidic or basic conditions to form the quinazoline core. Specific synthesis pathways for closely related compounds involve the base-catalyzed intramolecular nucleophilic cyclization of appropriate precursors, as seen in the synthesis of 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, which involves an SNAr mechanism (Saeed & Flörke, 2011).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including our compound of interest, is characterized by X-ray diffraction methods. The crystal structure provides insights into the spatial arrangement of atoms, molecular geometry, and intermolecular interactions. For a related compound, 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, crystallization in the orthorhombic space group and detailed unit cell dimensions were provided, highlighting the importance of such studies in understanding the compound's molecular framework (Saeed & Flörke, 2011).

Applications De Recherche Scientifique

Cytotoxic Activity

A study by Bu et al. (2001) on similar quinazoline derivatives, specifically 7-oxo-7H-dibenz[f,ij]isoquinolines and 7-oxo-7H-benzo[e]perimidines, revealed their significant cytotoxic activity. The research emphasized the role of these compounds in inhibiting tumor growth, especially against colon 38 tumors in mice, suggesting potential applications in cancer therapy (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Synthesis of Combinatorial Libraries

Ivachtchenko et al. (2003) developed a liquid-phase synthesis for combinatorial libraries of quinazoline derivatives. The study highlights the versatility of these compounds for creating diverse molecular libraries, which can be useful in drug discovery and development (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Antimicrobial Studies

Patel and Patel (2010) conducted a study on fluoroquinolone-based 4-thiazolidinones, related to quinazoline derivatives. Their research showed that these compounds possess antimicrobial properties, indicating potential applications in developing new antibacterial and antifungal agents (Patel & Patel, 2010).

Molecular Docking and Structural Analysis

El-Azab et al. (2016) performed a detailed molecular docking and structural analysis of a quinazoline derivative. Their study provided insights into the molecular interactions and potential binding affinities of these compounds, which could be crucial in designing drugs targeting specific biological receptors (El-Azab, Mary, Panicker, Abdel-Aziz, El-Sherbeny, & Alsenoy, 2016).

Propriétés

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O2S/c1-2-15-29-25(32)20-12-13-22-24(17-20)30-27(34-18-21-10-6-7-11-23(21)28)31(26(22)33)16-14-19-8-4-3-5-9-19/h3-13,17H,2,14-16,18H2,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTZNRQJFAUUDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3F)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-fluorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2483509.png)

![ethyl 1-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carbonyl)piperidine-3-carboxylate](/img/structure/B2483522.png)

![N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2483524.png)

![3-Methyl-8-[3-(triazol-2-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2483528.png)

![[2-(2,4,6-Trifluorophenyl)ethyl]hydrazine](/img/structure/B2483531.png)